molecular formula C10H11N3O2 B13502702 1h-Benzimidazole-5-carboxylic acid,6-amino-,ethyl ester

1h-Benzimidazole-5-carboxylic acid,6-amino-,ethyl ester

Cat. No.: B13502702
M. Wt: 205.21 g/mol
InChI Key: ACQRNOQGBGDKLR-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. This compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester typically involves the reaction of 1,2-diaminobenzene with carboxylic acids or their derivatives. Common synthetic routes include:

Chemical Reactions Analysis

1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester can be compared with other benzimidazole derivatives:

Biological Activity

1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzimidazole ring substituted with a carboxylic acid and an amino group. The ethyl ester form enhances its solubility and bioavailability. Various synthetic routes have been explored to obtain this compound, often involving the use of carbodiimide coupling agents for efficient esterification processes .

Table 1: Summary of Synthetic Methods for 1H-Benzimidazole-5-carboxylic Acid Derivatives

MethodologyDescriptionYield (%)
Microwave-Assisted SynthesisRapid synthesis with high efficiency85-95
Conventional HeatingTraditional reflux methods with longer reaction times60-75
One-Pot SynthesisSequential reactions in a single vessel70-90

Anticancer Properties

Research indicates that derivatives of benzimidazole, including 1H-benzimidazole-5-carboxylic acid, exhibit significant anticancer activity. For instance, certain derivatives have been shown to induce apoptosis in leukemic cells, with IC50 values as low as 3 µM . The mechanism involves cell cycle arrest at the S/G2 phase and downregulation of cyclins and CDKs, which are crucial for cell proliferation.

Case Study: Antileukemic Activity

A study evaluated the cytotoxic effects of a methyl-substituted derivative on various leukemic cell lines. The findings revealed that this compound not only induced apoptosis but also increased DNA strand breaks, indicating its potential as an effective chemotherapeutic agent .

Antimicrobial Activity

Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial properties. The ethyl ester form has been particularly noted for its activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin and ampicillin .

Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli20 µg/mL
Klebsiella pneumoniae15 µg/mL

Other Biological Activities

1H-benzimidazole derivatives have also been investigated for their potential as anti-inflammatory agents and neuraminidase inhibitors. For example, one study found that certain compounds exhibited moderate inhibitory activity against neuraminidase enzymes, suggesting their utility in treating viral infections .

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with various biological targets:

  • Microtubule Inhibition : Many benzimidazoles disrupt microtubule formation, which is crucial for cell division.
  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Apoptotic Pathways : Activation of caspases and modulation of apoptotic proteins are common mechanisms through which these compounds exert their effects.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 6-amino-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)6-3-8-9(4-7(6)11)13-5-12-8/h3-5H,2,11H2,1H3,(H,12,13)

InChI Key

ACQRNOQGBGDKLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1N)N=CN2

Origin of Product

United States

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